molecular formula C14H9ClFNO3 B8397397 N-(4'-fluorobenzoyl)-6-chloroanthranilic acid

N-(4'-fluorobenzoyl)-6-chloroanthranilic acid

Cat. No. B8397397
M. Wt: 293.68 g/mol
InChI Key: KIPJQPKLFRHXBI-UHFFFAOYSA-N
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Patent
US04363651

Procedure details

17.5 parts of 4-fluorobenzoyl chloride and 14 parts of N,N-dimethylcyclohexylamine are introduced simultaneously, from 2 feeds, into a solution of 17.1 parts of 6-chloroanthranilic acid in 230 parts of ethyl acetate at from 10° to 20° C., and the mixture is then stirred for 20 minutes at 30° C. Thereafter, the reaction mixture is washed once with 1 N hydrochloric acid and then with water, a colorless precipitate being formed. The latter is dissolved in ethyl acetate, and the organic phase is again washed with 1 N hydrochloric acid and then with water, dried over magnesium sulfate and evaporated down; 29 parts of N-(4'-fluorobenzoyl)-6-chloroanthranilic acid, of melting point 228°-233° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.CN(C1CCCCC1)C.[Cl:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]([NH2:30])[C:26]=1[C:27]([OH:29])=[O:28]>C(OCC)(=O)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:30][C:25]2[C:26](=[C:21]([Cl:20])[CH:22]=[CH:23][CH:24]=2)[C:27]([OH:29])=[O:28])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1CCCCC1
Step Two
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred for 20 minutes at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Thereafter, the reaction mixture is washed once with 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
with water, a colorless precipitate being formed
WASH
Type
WASH
Details
the organic phase is again washed with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC=2C(C(=O)O)=C(C=CC2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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